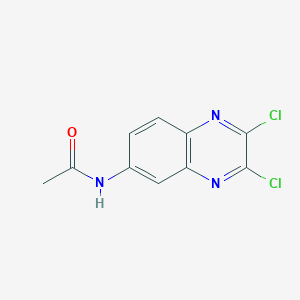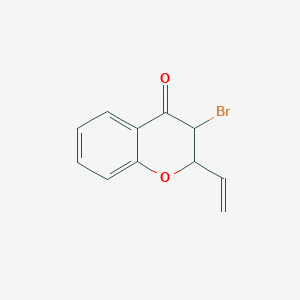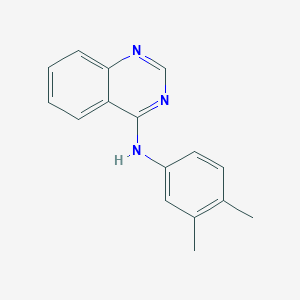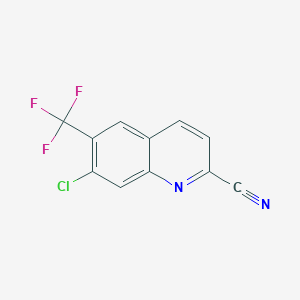
((8-Chloroquinoxalin-5-yl)oxy)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((8-Chloroquinoxalin-5-yl)oxy)methyl acetate is a chemical compound with the molecular formula C12H10ClNO3 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((8-Chloroquinoxalin-5-yl)oxy)methyl acetate typically involves the reaction of 8-chloroquinoxaline with acetic acid and methanol. The reaction is carried out under reflux conditions, with the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
化学反応の分析
Types of Reactions
((8-Chloroquinoxalin-5-yl)oxy)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups such as hydroxyl, amino, and alkoxy groups .
科学的研究の応用
Chemistry
In chemistry, ((8-Chloroquinoxalin-5-yl)oxy)methyl acetate is used as an intermediate in the synthesis of more complex quinoxaline derivatives. These derivatives are valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Quinoxaline derivatives have shown promising activity against various bacterial and cancer cell lines .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of ((8-Chloroquinoxalin-5-yl)oxy)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site.
類似化合物との比較
Similar Compounds
6-Chloro-2-(2-cyanophenoxy)quinoxaline: This compound is similar in structure but has a cyano group instead of an acetate group.
2-(6-Chloroquinoxalin-2-yl)oxybenzonitrile: Another similar compound with a benzonitrile group instead of an acetate group.
Uniqueness
((8-Chloroquinoxalin-5-yl)oxy)methyl acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C11H9ClN2O3 |
|---|---|
分子量 |
252.65 g/mol |
IUPAC名 |
(8-chloroquinoxalin-5-yl)oxymethyl acetate |
InChI |
InChI=1S/C11H9ClN2O3/c1-7(15)16-6-17-9-3-2-8(12)10-11(9)14-5-4-13-10/h2-5H,6H2,1H3 |
InChIキー |
HOESLGVPFWULTA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCOC1=C2C(=C(C=C1)Cl)N=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)
![2'-Chloro-4'-methyl-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11861937.png)






